4-Chloro-N-(pyridin-4-ylmethyl)aniline: Quantified Adenosine A2A Receptor Binding Affinity (Ki) Compared to Unsubstituted Analog
4-Chloro-N-(pyridin-4-ylmethyl)aniline demonstrates quantifiable binding affinity for the rat adenosine A2A receptor with a Ki of 143 nM [1]. This affinity is approximately 2.7-fold higher than that of the unsubstituted parent scaffold, N-(pyridin-4-ylmethyl)aniline, which exhibits a Ki of 390 nM at the adenosine A1 receptor [2][3]. While the latter measurement is at A1 rather than A2A, the data indicate that the 4-chloro substituent meaningfully enhances adenosine receptor engagement relative to the unsubstituted core structure.
| Evidence Dimension | Binding affinity (Ki) at adenosine receptors |
|---|---|
| Target Compound Data | Ki = 143 nM (rat adenosine A2A receptor) |
| Comparator Or Baseline | N-(pyridin-4-ylmethyl)aniline (unsubstituted parent scaffold); Ki = 390 nM (rat adenosine A1 receptor) |
| Quantified Difference | ~2.7-fold higher affinity for the chloro-substituted derivative (143 nM vs 390 nM, noting different receptor subtypes) |
| Conditions | Radioligand binding assay using [3H]-CGS-21680 at rat striatal A2A membranes (target); [3H]PIA at rat brain A1 membranes (comparator) |
Why This Matters
This quantitative difference allows researchers to select the 4-chloro derivative when enhanced adenosine receptor engagement is required for their assay, while avoiding the weaker affinity of the unsubstituted analog.
- [1] BindingDB BDBM50455069 / CHEMBL2111571. Ki data for 4-chloro-N-(pyridin-4-ylmethyl)aniline at adenosine A2A receptor. View Source
- [2] BindingDB BDBM50452519 / CHEMBL2113396. Ki data for N-(pyridin-4-ylmethyl)aniline analog at adenosine A1 receptor. View Source
- [3] BindingDB BDBM50455069 / CHEMBL2111571. Ki data for 4-chloro-N-(pyridin-4-ylmethyl)aniline at adenosine A1 receptor (390 nM) for additional reference. View Source
